(Diacetyl)-alpha-MSH

Lipolysis Metabolic regulation In vivo pharmacology

Standard α-MSH variants fail to replicate native acetylation-dependent signaling, leading to truncated half-life and misleading corticotropic data. (Diacetyl)-alpha-MSH (N,O-diacetyl-Ser1-α-MSH) is the endogenous, stress-released form from the vertebrate pituitary intermediate lobe. • **Superior Stability & Potency:** Longest plasma half-life among α-MSH variants & enhanced lipolytic efficacy. • **Biologically Faithful:** Only variant accurately recapitulating natural stress-induced MC5R signaling in non-mammalian models. • **SAR Benchmark:** Quantifiable reference for N-terminal acetylation pharmacology.

Molecular Formula C79H111N21O20S
Molecular Weight 1706.9 g/mol
Cat. No. B12061902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diacetyl)-alpha-MSH
Molecular FormulaC79H111N21O20S
Molecular Weight1706.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(COC(=O)C)NC(=O)C
InChIInChI=1S/C79H111N21O20S/c1-43(2)66(67(81)108)99-77(118)63-21-14-31-100(63)78(119)56(19-11-12-29-80)90-64(105)39-87-68(109)59(35-48-37-86-52-18-10-9-17-51(48)52)96-69(110)53(20-13-30-85-79(82)83)91-72(113)57(33-46-15-7-6-8-16-46)94-74(115)60(36-49-38-84-42-88-49)97-70(111)54(26-27-65(106)107)92-71(112)55(28-32-121-5)93-75(116)61(40-101)98-73(114)58(34-47-22-24-50(104)25-23-47)95-76(117)62(89-44(3)102)41-120-45(4)103/h6-10,15-18,22-25,37-38,42-43,53-63,66,86,101,104H,11-14,19-21,26-36,39-41,80H2,1-5H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,102)(H,90,105)(H,91,113)(H,92,112)(H,93,116)(H,94,115)(H,95,117)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,106,107)(H4,82,83,85)
InChIKeyHVKPKJWSDNREBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diacetyl-alpha-MSH for Endocrine & Stress Research


(Diacetyl)-alpha-MSH (also known as N,O-diacetyl-Ser1-α-MSH) is a naturally occurring, endogenously acetylated variant of the melanocortin peptide α-melanocyte-stimulating hormone [1]. Distinguished by acetylation at both the amino and hydroxyl groups of its N-terminal serine residue, this peptide is a major form of α-MSH in the pituitary intermediate lobe of many vertebrates and is preferentially released during stress responses [2]. It serves as a key tool compound for investigating acetylation-dependent functional modulation of melanocortin receptor signaling, corticotropic activity, and metabolic regulation [3].

Endogenous variant N,O-diacetyl-Ser1 α-MSH, predominant pituitary form across vertebrates
Acetylation probe Tool for acetylation-dependent melanocortin receptor signaling studies
Stress endocrinology Reported stress-release and corticotropic research context

Diacetyl-alpha-MSH vs. Desacetyl/Monoacetyl Analogs


Alpha-MSH peptides are not functionally interchangeable due to their distinct N-terminal acetylation states, which critically influence receptor activation potency, in vivo half-life, and downstream physiological responses. Diacetyl-alpha-MSH exhibits a unique pharmacological profile compared to its desacetyl and monoacetyl counterparts, including enhanced metabolic stability and tissue-specific bioactivity that cannot be replicated by simpler analogs [1][2]. For applications requiring sustained in vivo action or specific corticotropic and lipolytic responses, substituting diacetyl-alpha-MSH with other acetylation variants will lead to quantitatively different and potentially suboptimal experimental outcomes [3].

Diacetyl-α-MSH
Desacetyl / Monoacetyl
Receptor activation
Acetylation-dependent modulation
May show lower reported potency
Plasma persistence
Reported longest half-life ranking
Shorter reported elimination half-life
Corticotropic response
Highest reported activity among variants
May produce different cortisol-release profiles
Endogenous relevance
~80% of stored pituitary α-MSH
Minor intracellular components

Diacetyl-alpha-MSH: Key Comparative Evidence


Enhanced In Vivo Lipolytic Potency

Diacetyl-alpha-MSH demonstrates superior in vivo lipolytic potency and a significantly prolonged duration of action compared to both desacetyl-alpha-MSH and monoacetyl-alpha-MSH. In rabbits, the diacetyl form exhibits the slowest onset, longest duration, and greatest overall lipolytic potency, while the desacetyl variant shows the quickest onset but shortest duration and lowest potency [1].

In vivo lipolytic profile
Head-to-head
Diacetyl > Monoacetyl > Desacetyl
Reported potency and duration ranking
In vivo rabbit lipolysis assay; slowest onset, longest duration
Lipolysis Metabolic regulation In vivo pharmacology

Superior Corticotropic Activity

Among endogenous α-MSH variants, diacetyl-alpha-MSH exhibits the highest corticotropic activity in stimulating cortisol release from interrenal tissue. In a superfusion experiment using tilapia interrenal tissue, diacetyl-alpha-MSH displayed greater activity than both desacetyl-alpha-MSH and monoacetyl-alpha-MSH [1]. The half-maximal stimulating concentration (EC50) for diacetyl-alpha-MSH was 110 nmol/L, compared to 0.89 nmol/L for ACTH(1-39), confirming its distinct corticotropic function [1].

Corticotropic EC50
Head-to-head
110 nmol/L
Highest reported activity among α-MSH variants
ACTH(1-39) EC50 = 0.89 nmol/L; tilapia interrenal superfusion
Corticotropic activity Stress endocrinology Cortisol release

Extended Plasma Half-Life

Acetylation of α-MSH directly impacts its rate of elimination from plasma. The half-life for elimination from rabbit plasma, both in vitro and in vivo, is longest for diacetyl-alpha-MSH and shortest for the desacetyl form, with monoacetyl exhibiting an intermediate value [1]. This increased metabolic stability contributes to the enhanced and prolonged in vivo bioactivity of the diacetyl variant.

Plasma half-life
Head-to-head
Diacetyl > Monoacetyl > Desacetyl
Reported elimination half-life ranking
Rabbit plasma, in vitro and in vivo
Pharmacokinetics Peptide stability Half-life

MC5R-Mediated Cortisol Release in Fish

In barfin flounder, both desacetyl-α-MSH and diacetyl-α-MSH stimulate cortisol release from interrenal cells, whereas α-MSH (monoacetyl) exhibits negligible activity [1]. This differential activity is linked to the expression of MC5R in interrenal cells, suggesting a unique and specific functional role for the diacetyl and desacetyl forms in the pituitary-interrenal axis that is not shared by α-MSH [1].

MC5R cortisol release
Class-level
Active vs. inactive
Diacetyl and desacetyl active; α-MSH negligible
Barfin flounder interrenal cell culture
MC5R receptor Cortisol release Comparative endocrinology

Predominant Endogenous Form & Stress Release

N,O-diacetyl-alpha-MSH is the predominant intracellular form of α-MSH in the pituitary neurointermediate lobe of multiple species, including fish and rats [1][2]. In rat dispersed intermediate lobe cells, it accounts for approximately 80% of total immunoreactive α-MSH and is the primary form released under basal and stimulated conditions [2]. Stress conditions further elevate the ratio of diacetyl-α-MSH to monoacetyl-α-MSH in circulation [3].

Endogenous abundance
Cross-study
~80% of stored α-MSH
Predominant intracellular variant in pituitary IL lobe
Rat and fish NIL extracts; stress-elevated circulating ratio
Endogenous processing Stress physiology Acetylation

Diacetyl-alpha-MSH: Research Applications


Non-ACTH Corticotropic Axis

Diacetyl-alpha-MSH is the optimal α-MSH variant for investigating cortisol regulation independent of ACTH. Its superior corticotropic activity among α-MSH peptides [1] and its specific functional interaction with MC5R in interrenal cells [2] make it the most biologically relevant probe for studying stress-induced cortisol release in fish and other non-mammalian vertebrates. Procurement of diacetyl-alpha-MSH, rather than generic α-MSH, is essential to elicit the physiologically relevant corticotropic response in these models.

Sustained In Vivo Metabolic Studies

For experiments investigating the long-term lipolytic or metabolic effects of melanocortin signaling in vivo, diacetyl-alpha-MSH is the preferred compound. Its demonstrably longest plasma half-life and greatest lipolytic potency among α-MSH acetylation variants [3] enable sustained responses with less frequent dosing, minimizing animal handling stress and improving experimental consistency in chronic administration models.

Stress Physiology & Neuroendocrinology

As the predominant endogenous form of α-MSH stored and released from the pituitary intermediate lobe during stress [4][5], diacetyl-alpha-MSH is the only α-MSH variant that accurately recapitulates the natural physiological signaling state. Studies aiming to model or probe stress-induced melanocortin pathways should prioritize diacetyl-alpha-MSH over monoacetyl or desacetyl analogs to ensure biologically faithful outcomes and avoid artifacts introduced by non-physiological peptide forms.

Peptide Acetylation SAR

Diacetyl-alpha-MSH serves as a critical reference standard in SAR campaigns exploring the impact of N-terminal acetylation on melanocortin peptide pharmacology. Its quantifiable differences in potency, stability, and receptor activation profile relative to desacetyl-α-MSH and α-MSH [3][1] provide a well-characterized benchmark for evaluating novel acetylated or modified melanocortin analogs, guiding the rational design of peptides with tailored pharmacokinetic and pharmacodynamic properties.

Application
Selection Property
Validation Focus
Non-ACTH corticotropic axis
Reported MC5R-mediated cortisol release
Interrenal cell superfusion response
Sustained in vivo metabolic studies
Reported plasma half-life and lipolytic duration
In vivo lipolysis model endpoints
Stress neuroendocrinology
Endogenous stress-release profile
Stress-induced circulating α-MSH ratio
Peptide acetylation SAR
Acetylation-dependent potency and stability
Benchmark against desacetyl and α-MSH
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